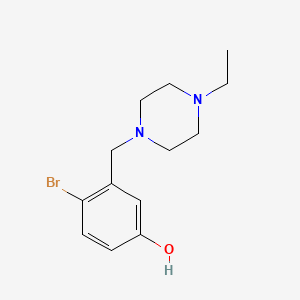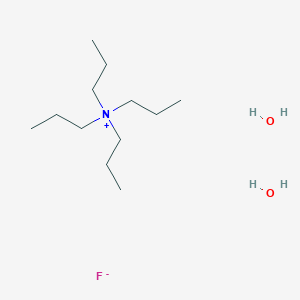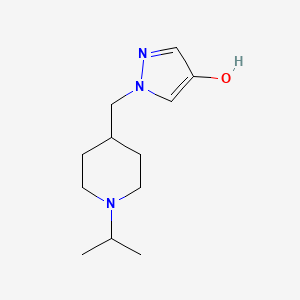
Cytidine, cytidylyl-(3'-->5')-, monoammonium salt (8CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt (8CI,9CI) is a nucleotide analog that plays a crucial role in various biochemical processes. It is composed of two cytidine molecules linked by a phosphodiester bond between the 3’ and 5’ positions. This compound is often used in research and industrial applications due to its unique properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt involves the condensation of two cytidine molecules. This reaction typically requires the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to facilitate the formation of the phosphodiester bond. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt is scaled up using automated synthesizers that can handle large volumes of reagents and solvents. The process involves continuous monitoring and optimization of reaction parameters to ensure high yield and purity of the final product. Purification is typically achieved through techniques such as high-performance liquid chromatography (HPLC) or ion-exchange chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can convert it back to its monomeric cytidine units.
Substitution: Nucleophilic substitution reactions can modify the cytidine moieties or the phosphodiester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Uridine derivatives.
Reduction: Monomeric cytidine units.
Substitution: Modified cytidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Plays a role in studying DNA and RNA interactions, replication, and transcription processes.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mecanismo De Acción
The mechanism of action of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. It can act as a substrate for various enzymes, including polymerases and nucleases, affecting processes such as replication, transcription, and repair. The phosphodiester linkage between the cytidine units is crucial for its biological activity, as it mimics the natural backbone of nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- Uridine, uridylyl-(3’–>5’)-, monoammonium salt
- Adenosine, adenylyl-(3’–>5’)-, monoammonium salt
- Guanosine, guanylyl-(3’–>5’)-, monoammonium salt
Uniqueness
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt is unique due to its specific cytidine-cytidine linkage, which imparts distinct properties compared to other nucleotide analogs. Its ability to form stable phosphodiester bonds and participate in various biochemical reactions makes it a valuable tool in research and industrial applications.
Propiedades
Fórmula molecular |
C18H29N7O12P+ |
|---|---|
Peso molecular |
566.4 g/mol |
Nombre IUPAC |
azanium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H25N6O12P.H3N/c19-9-1-3-23(17(29)21-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-25)34-16(13(14)28)24-4-2-10(20)22-18(24)30;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H2,19,21,29)(H2,20,22,30);1H3/p+1/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
Clave InChI |
JGKVVMBBXIPZIL-ZNFCZCJPSA-O |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)CO)O)O.[NH4+] |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)CO)O)O.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)

![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)


![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)
